Integrin Antagonist 1 hydrochloride Integrin Antagonist 1 hydrochloride RGD-mimetic-1 is a novel avß6 selective arginyl-glycinyl-aspartic acid (RGD)-mimetic, demonstrating to bind with extremely high affinity and selectivity for the alphavß6 integrin and having the potential as a clinical tool and therapeutic for investigating the role of avß6 in a range of disease states both pre-clinically and clinically.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0541320
InChI: InChI=1S/C29H37N5O2.ClH/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26;/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36);1H
SMILES: CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl
Molecular Formula: C29H38ClN5O2
Molecular Weight: 524.1 g/mol

Integrin Antagonist 1 hydrochloride

CAS No.:

Cat. No.: VC0541320

Molecular Formula: C29H38ClN5O2

Molecular Weight: 524.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Integrin Antagonist 1 hydrochloride -

Specification

Molecular Formula C29H38ClN5O2
Molecular Weight 524.1 g/mol
IUPAC Name 3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride
Standard InChI InChI=1S/C29H37N5O2.ClH/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26;/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36);1H
Standard InChI Key GCZLVFRSWWTRPH-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl
Canonical SMILES CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl
Appearance Solid powder

Introduction

Chemical Properties and Structure

Integrin Antagonist 1 hydrochloride possesses specific chemical characteristics that contribute to its biological activity and pharmaceutical properties. The compound has the following key chemical parameters:

PropertyValue
CAS Number1629249-40-6
Molecular FormulaC29H38ClN5O2
Alternative FormulaC29H37N5O2.xHCl
Molecular Weight524.097 g/mol
Purity≥95% (commercial preparations)
SolubilityDMSO: ≤ 11.66 mg/mL
Storage RecommendationStore at -20°C

The chemical structure of Integrin Antagonist 1 hydrochloride corresponds to (3S)-3-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]-4-{(3R)-3-[2-(1,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)ethyl]-1-pyrrolidinyl}butanoic acid hydrochloride (1:1) . The compound contains several functional groups including a dimethylpyrazole moiety, a tetrahydronaphthyridine ring system, and a pyrrolidine ring, contributing to its specific binding properties with target integrins.

Mechanism of Action

Integrin Antagonist 1 hydrochloride exerts its pharmacological effects through selective antagonism of integrin receptors, primarily targeting the αvβ6 integrin subtype. The compound's mechanism involves:

Integrin Binding and Inhibition

The compound binds directly to integrin receptors, preventing their interaction with extracellular ligands. This binding occurs without inducing the conformational changes typically associated with integrin activation, similar to other antagonists that interact with specific residues such as the β3 Tyr122 on the β1-α1 loops . By blocking these interactions, the compound inhibits downstream signaling cascades that would normally be activated following integrin-ligand binding.

Blockade of Cell Adhesion and Migration

Through its antagonistic activity, Integrin Antagonist 1 hydrochloride prevents cell adhesion to extracellular matrix components and other cells, consequently inhibiting cell migration processes that are dependent on integrin-mediated adhesion . This mechanism is particularly relevant in pathological contexts where abnormal cell migration contributes to disease progression, such as in cancer metastasis and inflammatory cell infiltration.

Modulation of Transforming Growth Factor-β (TGF-β) Activation

As an antagonist of αvβ6 integrin, the compound may potentially inhibit the integrin-mediated activation of latent TGF-β, a process that plays a critical role in fibrotic disorders and certain cancers. This indirect inhibition of TGF-β signaling represents a mechanism by which integrin antagonists might offer therapeutic benefits in fibrotic conditions while potentially avoiding the systemic side effects associated with direct TGF-β inhibition .

Pharmacological Profile

Integrin Antagonist 1 hydrochloride demonstrates a distinctive pharmacological profile characterized by selective targeting of specific integrin subtypes with varying affinities:

Integrin SubtypeAffinity (pIC50)
αvβ68.4
αvβ36.0
αvβ56.9
αvβ87.7

These data indicate that while the compound exhibits the highest affinity for αvβ6 integrin (pIC50 = 8.4), it also demonstrates significant activity against αvβ8 (pIC50 = 7.7) and moderate activity against αvβ5 (pIC50 = 6.9) and αvβ3 (pIC50 = 6.0) . This selectivity profile distinguishes Integrin Antagonist 1 hydrochloride from other integrin antagonists and may contribute to its potential therapeutic applications.

Therapeutic Applications

Given its selective antagonism of αvβ6 and other αv-containing integrins, Integrin Antagonist 1 hydrochloride shows promise for several therapeutic applications:

Cancer Treatment

Integrins, particularly αvβ3, αvβ5, and αvβ6, play significant roles in tumor progression, angiogenesis, and metastasis. The high affinity of Integrin Antagonist 1 hydrochloride for αvβ6, which is overexpressed in various epithelial tumors and associated with poor prognosis, suggests potential applications in cancer therapy . The data from clinical trials with other αv-integrin antagonists, such as abituzumab, indicate that targeting these integrins may provide clinical benefits, particularly in patients with high αvβ6 expression .

Inflammatory Diseases

Integrins mediate leukocyte recruitment and activation in inflammatory processes. By inhibiting these interactions, integrin antagonists can modulate inflammatory responses. The potential of Integrin Antagonist 1 hydrochloride in inflammatory conditions merits investigation, particularly given the success of other integrin antagonists like vedolizumab (targeting α4β7) in inflammatory bowel diseases .

Fibrotic Disorders

The αvβ6 integrin plays a crucial role in the activation of latent TGF-β, a key mediator of fibrosis. By antagonizing αvβ6, Integrin Antagonist 1 hydrochloride may inhibit TGF-β activation and subsequent fibrotic processes. This mechanism is being explored for conditions such as systemic-sclerosis-associated interstitial lung disease (SSc-ILD), where local inhibition of TGF-β through integrin antagonism might offer advantages over systemic TGF-β inhibition .

Research Findings and Development Status

Research into Integrin Antagonist 1 hydrochloride and related compounds has yielded valuable insights into their therapeutic potential and mechanisms:

Preclinical Studies

Preclinical investigations have demonstrated the compound's ability to inhibit integrin-mediated cell adhesion, migration, and signaling pathways. These studies have established its selectivity profile across different integrin subtypes and provided the foundation for potential clinical applications .

Comparative Studies

When compared with other integrin antagonists in development, Integrin Antagonist 1 hydrochloride shows a distinctive selectivity profile. For instance, while compounds like BIO1211 target α4β1 and αLβ2 integrins (with IC50 values of 5.5 ± 4.0 and 8.4 ± 4.3, respectively), Integrin Antagonist 1 hydrochloride primarily targets αv-containing integrins, particularly αvβ6 . This selectivity may translate to different therapeutic applications and safety profiles.

Development Context

The development of Integrin Antagonist 1 hydrochloride should be viewed in the context of the broader field of integrin therapeutics, which has seen both successes and challenges. As noted in comprehensive reviews, approximately 480 drugs targeting integrins have been identified, with some progressing to market approval while others have faced setbacks in late-stage clinical trials . The lessons learned from these experiences are informing the development strategies for newer integrin antagonists like Integrin Antagonist 1 hydrochloride.

Comparison with Other Integrin Antagonists

Integrin Antagonist 1 hydrochloride represents one approach within a diverse landscape of integrin-targeting therapeutics:

αv-Targeting Antibodies

Several antibodies targeting αv integrins have been developed, including abituzumab and intetumumab. Unlike Integrin Antagonist 1 hydrochloride, which is a small molecule, these antibodies offer different pharmacokinetic profiles and potential for effector functions such as antibody-dependent cellular cytotoxicity (in the case of IgG1 antibodies like intetumumab) . Clinical trials with these antibodies have yielded mixed results, with some showing potential benefits in specific patient subgroups, such as those with high αvβ6 expression in metastatic colorectal cancer.

Integrin-Specific Antagonists

In contrast to pan-αv antagonists, some compounds target specific integrin heterodimers. For example, the αvβ3-specific antibodies vitaxin and efatucizumab have been tested in multiple Phase 2 oncology trials, although with limited reported efficacy . The specificity of Integrin Antagonist 1 hydrochloride for αvβ6, while maintaining activity against other αv integrins, positions it between highly selective and pan-αv approaches.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator